2',4,6'-Trifluorobiphenyl-3-carbaldehyde
Overview
Description
2’,4,6’-Trifluorobiphenyl-3-carbaldehyde is an organic compound characterized by the presence of three fluorine atoms attached to a biphenyl structure with an aldehyde functional group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde typically involves the introduction of fluorine atoms into a biphenyl structure followed by the formylation of the aromatic ring. One common method includes the use of trifluoroborate salts in a Suzuki-Miyaura coupling reaction to introduce the trifluorobiphenyl moiety. This is followed by a Vilsmeier-Haack reaction to introduce the aldehyde group at the desired position .
Industrial Production Methods: Industrial production of 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde may involve large-scale Suzuki-Miyaura coupling reactions using palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 2’,4,6’-Trifluorobiphenyl-3-carboxylic acid.
Reduction: 2’,4,6’-Trifluorobiphenyl-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’,4,6’-Trifluorobiphenyl-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of fluorinated aromatic compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drug molecules.
Medicine: Explored for its role in the synthesis of biologically active compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde involves its interaction with various molecular targets depending on its application. In organic synthesis, it acts as an electrophilic reagent, participating in reactions such as nucleophilic addition and substitution. In biological systems, the presence of fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity .
Comparison with Similar Compounds
- 2’,4,6’-Trifluorobiphenyl-4-carbaldehyde
- 2’,4,6’-Trifluorobiphenyl-2-carbaldehyde
- 2’,4,6’-Trifluorobiphenyl-3-carboxylic acid
Comparison: 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde is unique due to the specific positioning of the aldehyde group, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, the 3-carbaldehyde derivative may exhibit different electronic and steric properties, affecting its behavior in chemical and biological systems .
Properties
IUPAC Name |
5-(2,6-difluorophenyl)-2-fluorobenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O/c14-10-5-4-8(6-9(10)7-17)13-11(15)2-1-3-12(13)16/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONXJEYPTKZAJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)F)C=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.